molecular formula C21H22ClN3O4S2 B6561308 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1021229-93-5

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No. B6561308
CAS RN: 1021229-93-5
M. Wt: 480.0 g/mol
InChI Key: NCWMOWNVRVHSNS-UHFFFAOYSA-N
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Description

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O4S2 and its molecular weight is 480.0 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is 479.0740262 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Organic Synthesis: Catalytic Protodeboronation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported a catalytic protodeboronation approach for 1°, 2°, and 3° alkyl boronic esters using a radical mechanism . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Mitochondrial Dysfunction and Disease Treatment

A novel compound, “6-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-mercapto-7-methoxyquinazolin-4(3H)-one,” and its derivatives have shown promise in treating diseases associated with mitochondrial dysfunction. These conditions include cancer, neurodegenerative diseases, brain injuries, and certain non-neurological disorders . Further research is needed to explore the full therapeutic potential of this compound.

Triazine Derivatives: 4-Amino-3-Mercapto-1,2,4-Triazine-5-Ones

While not directly related to the specified compound, it’s worth noting that 4-amino-3-mercapto-1,2,4-triazine-5-ones have been studied extensively. These compounds exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers have synthesized and explored their reactions since the 1980s .

Systematic Naming of Benzene Derivatives

The compound’s complex name can be simplified using systematic numbering. For instance, instead of referring to ortho-, meta-, and para-chlorophenol, we can name them as 2-, 3-, and 4-chlorophenol .

properties

IUPAC Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-27-15-7-5-13(22)11-14(15)25-19(23)18(31-21(25)30)20(26)24-9-8-12-4-6-16(28-2)17(10-12)29-3/h4-7,10-11H,8-9,23H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWMOWNVRVHSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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